2-(4-Benzylpiperazin-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEJMFLWEVKOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370683 | |

| Record name | 2-(4-benzylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-21-3 | |

| Record name | 2-(4-benzylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-benzylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Benzylpiperazin-1-yl)ethanamine chemical properties and structure

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)ethanamine

Abstract

This compound is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various biologically active compounds. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in drugs targeting a wide array of conditions, including neurological disorders, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological context of this compound, with a focus on its role as a precursor for potential therapeutics, particularly acetylcholinesterase inhibitors. Detailed experimental protocols and workflow visualizations are provided to support further research and development.

Chemical Properties and Structure

This compound, also known as 1-(2-Aminoethyl)-4-benzylpiperazine, is an organic compound featuring a piperazine ring N-substituted with benzyl and aminoethyl groups.[1] Its versatile structure makes it a valuable intermediate in organic synthesis and drug discovery.[1][2]

Structural Identifiers

-

IUPAC Name: 2-(4-benzyl-1-piperazinyl)ethanamine

-

CAS Number: 4553-21-3

-

Molecular Formula: C₁₃H₂₁N₃[3]

-

SMILES: NCCN1CCN(CC2=CC=CC=C2)CC1[3]

-

InChI: 1S/C13H21N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2

-

InChI Key: CXEJMFLWEVKOGS-UHFFFAOYSA-N

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported physical form, with some sources describing it as a white solid and others as an oil.[1] This may be due to differences in purity or the specific salt form of the compound.

| Property | Value | Source(s) |

| Molecular Weight | 219.33 g/mol | [3] |

| Physical Form | White Solid / Oil | [1] |

| Melting Point | 247 °C | [1] |

| Boiling Point | 118 °C | [1] |

| Density | 1.053 ± 0.06 g/cm³ (at 20°C) | [1] |

| Flash Point | 154.6 °C | [1] |

| Vapor Pressure | 0.000118 mmHg (at 25°C) | [1] |

| Storage Temperature | 2-8°C, inert atmosphere, dark | [3] |

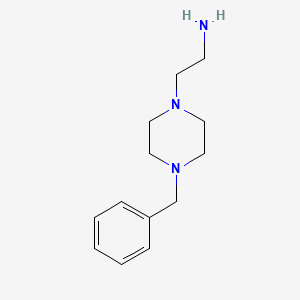

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

The primary application of this compound is as a chemical intermediate.[1] While specific, detailed synthesis protocols for this exact compound are not extensively published in peer-reviewed literature, a general synthetic route has been described.

General Synthesis Protocol

A common method for preparing 1-(2-Aminoethyl)-4-benzylpiperazine involves the reaction of piperazine with 2-aminoethyl benzyl alcohol.[1] The reaction is typically carried out in a suitable solvent in the presence of a base, such as sodium hydroxide. The final product is then purified, often by crystallization.[1]

Caption: General workflow for the synthesis of the title compound.

Referenced Experimental Protocol: Ellman's Test for AChE Inhibition

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[4][5] The most common method cited for this evaluation is the Ellman's test.[4]

Methodology:

-

Preparation: Solutions of the test compound, AChE enzyme, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Pre-incubation: The test compound is pre-incubated with the AChE enzyme at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for binding.

-

Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide. AChE hydrolyzes acetylthiocholine into thiocholine and acetate.[4]

-

Detection: The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Measurement: The change in absorbance due to the formation of TNB is monitored spectrophotometrically at 412 nm.

-

Analysis: The rate of reaction is calculated, and the percent inhibition caused by the test compound is determined. IC₅₀ values are typically derived from dose-response curves.

Caption: Experimental workflow for the Ellman's test protocol.

Biological and Pharmacological Context

While this compound itself is not an active pharmaceutical ingredient, its core structure is of significant interest in drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral properties.[6]

Role as an Acetylcholinesterase (AChE) Inhibitor Precursor

A significant area of research involving this compound is in the development of treatments for Alzheimer's disease.[4][5] Alzheimer's is characterized by a decline in cognitive function linked to a deficiency of the neurotransmitter acetylcholine in the brain.[4][5] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine.

By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft can be increased, which may improve symptoms of dementia. Numerous studies have shown that derivatives synthesized from this compound can function as potent AChE inhibitors.[4][5] For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the established drug donepezil.[4][5]

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. 4553-21-3|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

In-Depth Technical Guide: 2-(4-Benzylpiperazin-1-yl)ethanamine (CAS Number 4553-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-benzylpiperazin-1-yl)ethanamine (CAS No. 4553-21-3), a piperazine derivative with significant potential in pharmacological research and drug development. This document consolidates available data on its physicochemical properties, synthesis, and biological activities, with a particular focus on its interaction with sigma receptors. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further investigation. The guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in understanding its mechanism of action and potential therapeutic applications.

Introduction

This compound is a chemical compound featuring a benzyl group attached to a piperazine ring, which is further substituted with an ethanamine moiety. The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). Benzylpiperazine derivatives, in particular, have garnered attention for their diverse pharmacological activities, including stimulant, antidepressant, and anorectic effects. This compound serves as a valuable intermediate in the synthesis of more complex molecules and as a research tool for exploring the pharmacology of piperazine-containing ligands. Its structural similarity to known psychoactive compounds suggests potential interactions with various neurotransmitter systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 4553-21-3 | [1][2] |

| Molecular Formula | C₁₃H₂₁N₃ | [3][4] |

| Molecular Weight | 219.33 g/mol | [1][2] |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)ethan-1-amine | [1] |

| Appearance | Slightly yellowish-green liquid or oil | [5] |

| Boiling Point | 118 °C | [3] |

| Density | 1.053 ± 0.06 g/cm³ | [3] |

| Flash Point | 154.6 °C | [3] |

| pKa (Predicted) | 10.11 ± 0.10 | [3] |

| InChI Key | CXEJMFLWEVKOGS-UHFFFAOYSA-N |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available N-benzylpiperazine and 2-bromoethylamine hydrobromide.

Step 1: N-Alkylation of N-Benzylpiperazine

-

To a solution of N-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (2-3 equivalents).

-

To this stirred suspension, add 2-bromoethylamine hydrobromide (1-1.2 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Step 2: Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Benzylpiperazine derivatives are known to interact with various receptors in the central nervous system. Based on studies of structurally related compounds, this compound is predicted to exhibit affinity for sigma (σ) receptors, and potentially dopamine and serotonin receptors.

Sigma Receptor Binding

Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Research on benzylpiperazine analogues has demonstrated high affinity and selectivity for σ₁ receptors.[6][7][8]

While specific binding data for this compound is not available, Table 2 presents the σ₁ and σ₂ receptor binding affinities for a series of structurally related benzylpiperazine derivatives, providing a strong indication of the likely target profile for the title compound.[6][8]

| Compound (Structure) | R | Linker | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (σ₂/σ₁) |

| 1 (Reference) | H | 1.6 | 1416 | 886 | |

| 2 | 4-OCH₃ | 2.5 | 1080 | 432 | |

| 3 | 4-Cl | 3.2 | 1250 | 391 | |

| 4 | 2-F | 5.1 | 980 | 192 |

Data extracted from Riad et al., 2021.

Potential Signaling Pathways

Given the likely interaction with sigma receptors, the following signaling pathways are of significant interest for investigating the mechanism of action of this compound.

Sigma-1 Receptor Signaling Pathway

Caption: Agonist binding to the sigma-1 receptor leads to its dissociation from BiP and modulation of intracellular calcium signaling.[9][10][11]

Sigma-2 Receptor Signaling Pathway

Caption: Sigma-2 receptor signaling can influence cell proliferation through interaction with growth factor receptor pathways.[12][13][14]

Experimental Protocols for Biological Evaluation

To facilitate the pharmacological characterization of this compound, detailed protocols for key in vitro and in vivo assays are provided.

In Vitro: Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to σ₁ and σ₂ receptors.[6][15][16][17]

Materials:

-

Membrane preparations from cells or tissues expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).

-

Radioligand: --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂.

-

Non-specific binding control: Haloperidol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound: this compound at various concentrations.

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, non-specific binding control, or the test compound.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Caption: A streamlined workflow for performing a radioligand binding assay.

In Vivo: Formalin Test for Nociception

The formalin test is a widely used model of tonic pain and inflammation. This protocol is based on standard procedures in mice.[8][18][19][20][21]

Materials:

-

Male C57BL/6 mice (or other suitable strain).

-

Formalin solution (e.g., 2.5% in saline).

-

Test compound: this compound, dissolved in a suitable vehicle.

-

Observation chambers with mirrors for clear viewing of the paws.

-

Syringes and needles for administration.

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

-

Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start a timer.

-

Observe and record the amount of time the mouse spends licking or biting the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

Analyze the data by comparing the licking/biting time between the vehicle-treated and compound-treated groups for both phases.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical entity with significant potential for the development of novel therapeutics, particularly those targeting the central nervous system. Its likely interaction with sigma receptors, as suggested by data from structurally related compounds, makes it an interesting candidate for further investigation in the context of neurological and psychiatric disorders. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field, enabling a more thorough exploration of the pharmacological profile and therapeutic potential of this compound. Further studies are warranted to definitively characterize its receptor binding profile, elucidate its precise mechanisms of action, and evaluate its efficacy in relevant disease models.

References

- 1. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-(4-benzylpiperazin-1-yl)ethan-1-amine | 4553-21-3 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]

- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 13. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-benzyl-1-piperazinyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-benzyl-1-piperazinyl)ethanamine, also known by its CAS Number 4553-21-3 and as BZPEA, is a piperazine derivative with a molecular structure that suggests potential interactions with biological systems, particularly the central nervous system (CNS). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound. While specific research on 2-(4-benzyl-1-piperazinyl)ethanamine is limited, this document consolidates its known properties, proposes a putative synthesis pathway based on related compounds, and explores its potential pharmacology with a focus on its likely interaction with sigma receptors. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and further investigation of this and related molecules.

Chemical and Physical Properties

2-(4-benzyl-1-piperazinyl)ethanamine is an organic compound featuring a piperazine ring functionalized with both a benzyl group and an aminoethyl side chain. These structural motifs are common in a variety of pharmacologically active molecules, suggesting a potential for biological activity. The primary amino group and the tertiary amines within the piperazine ring can act as hydrogen bond acceptors, while the primary amine can also be a hydrogen bond donor. The benzyl group imparts a degree of lipophilicity to the molecule.

Table 1: Physicochemical Properties of 2-(4-benzyl-1-piperazinyl)ethanamine

| Property | Value | Source |

| IUPAC Name | 2-(4-benzyl-1-piperazinyl)ethanamine | Sigma-Aldrich |

| CAS Number | 4553-21-3 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₂₁N₃ | Biosynth[1] |

| Molecular Weight | 219.33 g/mol | Biosynth[1] |

| Appearance | Oil | Sigma-Aldrich |

| Boiling Point | 118 °C | Biosynth[1] |

| SMILES | NCCN1CCN(CC2=CC=CC=C2)CC1 | Biosynth[1] |

| InChI Key | CXEJMFLWEVKOGS-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Manufacturing

Proposed Synthetic Pathway

A likely two-step synthesis would proceed as follows:

-

N-Alkylation of N-benzylpiperazine: N-benzylpiperazine is reacted with a 2-haloethanamine derivative where the primary amine is protected, for instance, with a phthalimide group (N-(2-bromoethyl)phthalimide). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).

-

Deprotection: The resulting N-protected intermediate is then deprotected to yield the final primary amine. In the case of a phthalimide protecting group, this is commonly achieved by hydrazinolysis using hydrazine hydrate in a solvent such as ethanol.

Example Experimental Protocol (Adapted from a related synthesis)

The following protocol is for the synthesis of a structurally related ketone, 2-(4-benzyl-1-piperazinyl)-1-(3,4-dimethoxyphenyl)-1-ethanone, and is provided as an illustrative example of the reaction conditions that could be adapted for the synthesis of the target compound.

Materials:

-

2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone

-

1-benzylpiperazine

-

Sodium carbonate

-

Acetonitrile

-

Water

-

Chloroform

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

A suspension of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (32.03 g) and 1-benzylpiperazine (24 ml) in acetonitrile (90 ml) is prepared in a suitable reaction vessel.

-

To this stirring suspension, a solution of sodium carbonate (18.84 g) in water (41.4 ml) is added at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 2.5 hours.

-

The solvent is removed by evaporation under reduced pressure.

-

The residue is dissolved in a mixture of water and chloroform.

-

The chloroform layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 60:1 to 100:1) to afford the pure product.[2]

Pharmacological Profile

While direct pharmacological studies on 2-(4-benzyl-1-piperazinyl)ethanamine are scarce in published literature, its structural components are present in numerous centrally active agents. Commercial suppliers suggest that it may exhibit pharmacological activity, potentially modulating neurotransmitter systems, with a noted affinity for the sigma-1 receptor.[1][3]

Potential Interaction with Sigma Receptors

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular survival pathways. Ligands of the sigma-1 receptor are being investigated for a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.

Several studies on benzylpiperazine and benzylpiperidine derivatives have demonstrated high affinity for sigma receptors. For instance, a series of benzylpiperazine derivatives were developed as potent sigma-1 receptor ligands with in vivo antinociceptive effects.[4] Although 2-(4-benzyl-1-piperazinyl)ethanamine is structurally simpler, its core benzylpiperazine moiety suggests it may share some affinity for this target.

Table 2: Sigma Receptor Binding Affinities of Related Benzylpiperazine Derivatives

| Compound | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (Ki σ₂/Ki σ₁) | Source |

| Compound 15* | 1.6 | 1418 | 886 | [4] |

| Compound 24** | Not specified | Not specified | 423 | [4] |

| Haloperidol (reference) | Not specified | Not specified | Lower than test compounds | [4] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | >420 | ~290 | [5] |

*Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one. **Compound 24 is 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one.

The data in Table 2, while not directly applicable to 2-(4-benzyl-1-piperazinyl)ethanamine, indicate that the benzylpiperazine scaffold is a viable pharmacophore for achieving high-affinity sigma-1 receptor binding. Further radioligand binding assays are required to determine the specific affinity and selectivity of the title compound.

Potential Signaling Pathways

Modulation of the sigma-1 receptor can influence several downstream signaling pathways. As a chaperone protein, it can interact with and modulate the function of various other proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and G-protein coupled receptors.

Other Potential CNS Activities

The broader class of piperazine derivatives has been explored for a multitude of CNS targets. Mono N-aryl piperazine derivatives have been identified as GABA-A receptor blockers.[6] Additionally, various substituted piperazines have been synthesized and tested for activity at dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors.[7][8][9] The simple structure of 2-(4-benzyl-1-piperazinyl)ethanamine makes it a potential precursor or fragment for more complex molecules targeting these receptors.

It is also important to note that N-benzylpiperazine (BZP), a structurally related compound lacking the aminoethyl group, is a known psychoactive substance that elevates extracellular dopamine and serotonin levels.[10] Studies on BZP have indicated potential for neurotoxicity, including the induction of oxidative stress and apoptosis in neuronal cell lines.[10][11] While 2-(4-benzyl-1-piperazinyl)ethanamine is a distinct chemical entity, the potential for similar neurotoxic effects should be considered in any future investigations.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of 2-(4-benzyl-1-piperazinyl)ethanamine are not available. However, standard assays used for related compounds can be adapted.

Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(4-benzyl-1-piperazinyl)ethanamine for sigma-1 and sigma-2 receptors.

Methodology (adapted from[4]):

-

Tissue Preparation: A membrane preparation from a suitable source expressing sigma receptors (e.g., guinea pig brain or transfected cell lines) is used.

-

Radioligand: For sigma-1 receptors, [³H]-pentazocine is a common radioligand. For sigma-2 receptors, [³H]-DTG (1,3-di-o-tolylguanidine) is used in the presence of a high concentration of a selective sigma-1 ligand to mask the sigma-1 sites.

-

Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (2-(4-benzyl-1-piperazinyl)ethanamine).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

2-(4-benzyl-1-piperazinyl)ethanamine is a chemical entity with a structural profile that suggests potential as a CNS-active agent. The presence of the benzylpiperazine moiety points towards a likely interaction with sigma receptors, a target of significant interest for the treatment of various neurological and psychiatric disorders. However, the current body of scientific literature lacks specific data on the synthesis, pharmacology, and toxicology of this particular compound.

Future research should focus on:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive in vitro pharmacological profiling , including radioligand binding assays for sigma-1 and sigma-2 receptors, as well as a broader panel of CNS targets (e.g., dopamine, serotonin, and GABA receptors).

-

Functional assays to determine whether the compound acts as an agonist, antagonist, or modulator at its primary targets.

-

In vivo studies in animal models of CNS disorders (e.g., pain, depression) to assess efficacy and pharmacokinetic properties.

-

Toxicological evaluation , including assessment of potential neurotoxicity, drawing comparisons to related compounds like N-benzylpiperazine.

This technical guide serves as a starting point for such investigations, providing the foundational knowledge required to explore the therapeutic potential of 2-(4-benzyl-1-piperazinyl)ethanamine.

References

- 1. 2-(4-Benzylpiperazino)ethan-1-amine | 4553-21-3 | EAA55321 [biosynth.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 4553-21-3: 1-(2-Aminoethyl)-4-benzylpiperazine [cymitquimica.com]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-(4-Benzylpiperazin-1-yl)ethanamine

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential therapeutic applications of 2-(4-Benzylpiperazin-1-yl)ethanamine, a compound of interest for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 219.33 g/mol |

| Molecular Formula | C₁₃H₂₁N₃ |

| IUPAC Name | 2-(4-benzyl-1-piperazinyl)ethanamine |

| CAS Number | 4553-21-3 |

Synthesis and Analysis: Experimental Protocols

The synthesis of this compound and its derivatives is a key area of investigation, particularly for exploring their therapeutic potential. Below are generalized experimental protocols for its synthesis and analysis based on established methodologies for similar compounds.

Synthesis Protocol:

A common synthetic route to produce derivatives of this compound involves the reaction of a key intermediate, such as 2-(piperazin-1-yl)ethanamine, with a benzylating agent.[1] For instance, the synthesis of related compounds has been achieved through the reaction of a piperazine-containing intermediate with various benzoic acid derivatives.[1] Another approach involves the reaction of 2-(1-benzylpiperidine-4-yl)-ethylamine with other chemical moieties to create potential therapeutic agents.[2]

Analytical Protocol:

For the identification and quantification of this compound and related piperazine derivatives, gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique.[3] A gas chromatography-flame ionization detection (GC-FID) method can also be developed for the simultaneous quantification of multiple piperazine compounds.[3] These methods are crucial for quality control and for studying the metabolism and pharmacokinetics of these compounds.

Therapeutic Potential and Logical Framework

Derivatives of this compound have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease.[1][4][5] The logical framework for this research is based on the structural similarities of these compounds to known AChE inhibitors like donepezil, which also features a benzyl-piperidine moiety.[2] The underlying hypothesis is that the benzylpiperazine scaffold can be modified to create potent and selective inhibitors of acetylcholinesterase.

The following diagram illustrates the logical relationship between the structural components of these compounds and their potential therapeutic application.

Caption: Logical framework for the investigation of this compound derivatives.

Biological Activities of Piperazine Derivatives

The piperazine scaffold is a versatile structure found in a wide array of medications with diverse therapeutic applications.[6] Piperazine derivatives have been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.[6][7] The specific biological activity of a piperazine derivative is highly dependent on the nature of the substituents on the piperazine ring.[6] This versatility makes the piperazine nucleus a valuable building block in drug discovery and development.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. ikm.org.my [ikm.org.my]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. lookchem.com [lookchem.com]

Technical Guide: 1H NMR Spectral Data of 2-(4-Benzylpiperazin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum data for the compound 2-(4-Benzylpiperazin-1-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of the ¹H NMR spectrum based on the analysis of its constituent chemical fragments: the benzyl group, the piperazine ring, and the ethylamine chain. This information is crucial for the structural elucidation and characterization of this compound in research and drug development settings.

Predicted ¹H NMR Spectrum Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to a standard internal solvent signal. The multiplicity of each signal is denoted as s (singlet), t (triplet), and m (multiplet). The coupling constants (J), representing the interaction between neighboring protons, are given in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-Ar (Aromatic) | 7.25-7.35 | m | - | 5H |

| H-7 (Benzylic CH₂) | 3.52 | s | - | 2H |

| H-3', H-5' (Piperazine CH₂) | 2.65 | t | 5.0 | 4H |

| H-2 (Ethanamine CH₂) | 2.75 | t | 6.0 | 2H |

| H-1 (Ethanamine CH₂) | 2.45 | t | 6.0 | 2H |

| H-2', H-6' (Piperazine CH₂) | 2.40 | t | 5.0 | 4H |

| NH₂ (Amine) | 1.50 | s (broad) | - | 2H |

Experimental Protocol

The following describes a general experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is used for data acquisition.

-

The spectrometer is tuned to the proton (¹H) frequency.

-

Standard acquisition parameters are set, including a 90° pulse width, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

3. Data Acquisition:

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

A number of scans (typically 16 to 64) are acquired to improve the signal-to-noise ratio.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

-

Peak picking identifies the chemical shift of each signal.

-

Analysis of the splitting patterns (multiplicities) and measurement of the coupling constants are carried out.

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and a general workflow for ¹H NMR spectroscopy.

Caption: Molecular structure of this compound with proton assignments.

Caption: General experimental workflow for ¹H NMR spectroscopy.

Physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, chemical characteristics, and relevant experimental protocols for 2-(4-Benzylpiperazin-1-yl)ethanamine. This compound, a key building block in medicinal chemistry, is particularly noted for its role as a scaffold in the development of therapeutic agents.

Core Physical and Chemical Properties

This compound is an organic compound featuring a piperazine ring substituted with benzyl and aminoethyl groups. These functional groups dictate its chemical reactivity and physical characteristics. Its properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-benzyl-1-piperazinyl)ethanamine | N/A |

| CAS Number | 4553-21-3 | [1] |

| Molecular Formula | C₁₃H₂₁N₃ | [1] |

| Molecular Weight | 219.33 g/mol | [1] |

| Physical Form | Oil | N/A |

| Density | 1.053 ± 0.06 g/cm³ (at 20°C) | [1] |

| Melting Point | 247 °C | [1] |

| Boiling Point | 118 °C | [1] |

| Flash Point | 154.6 °C | [1] |

| Vapor Pressure | 0.000118 mmHg at 25°C | [1] |

Note: The reported melting point appears unusually high for a compound described as an oil and may refer to a salt form. The boiling point is likely measured under reduced pressure.

Experimental Protocols

The synthesis, analysis, and biological evaluation of this compound and its derivatives involve standard organic chemistry and biochemical assay techniques.

A common synthetic route involves the N-alkylation of a piperazine derivative. The target compound can be prepared by reacting 1-benzylpiperazine with a suitable 2-aminoethyl synthon, though a more frequent laboratory synthesis involves the alkylation of 1-benzylpiperazine with a 2-haloethylamine derivative, followed by deprotection if necessary. A generalized scheme starting from piperazine is also reported.[2]

GC-MS is a powerful technique for the identification and quantification of piperazine derivatives in various matrices.[3][4][5][6] It provides both retention time data for separation and mass spectral data for structural confirmation.

Typical GC-MS Protocol:

-

Sample Preparation: The compound is dissolved in a suitable organic solvent (e.g., methanol, dichloromethane). For complex matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) step is performed to isolate the analyte.[5][6]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).[5] The column temperature is programmed to ramp up (e.g., starting at 100-120°C and increasing to 300°C) to separate the components based on their boiling points and interactions with the column's stationary phase.[4][5]

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting fragments are analyzed to produce a characteristic mass spectrum, which serves as a molecular fingerprint for identification.

Derivatives of this compound are frequently evaluated as acetylcholinesterase inhibitors. The most common method for this is the spectrophotometric assay developed by Ellman.[7][8][9][10]

Ellman's Method Protocol: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product.[8]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[8][10]

-

Procedure:

-

Reagents are prepared in a phosphate buffer (pH 8.0).[8]

-

In a 96-well plate, the AChE enzyme solution, DTNB, and the test inhibitor (a derivative of the title compound) are added to the wells and pre-incubated.[8]

-

The reaction is initiated by adding the substrate, ATCI.[8]

-

The plate is immediately placed in a microplate reader, and the increase in absorbance at 412 nm is measured kinetically over several minutes.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control.

-

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. scholars.direct [scholars.direct]

- 6. scholars.direct [scholars.direct]

- 7. scielo.br [scielo.br]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Benzylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of benzylpiperazine (BZP) derivatives. The piperazine scaffold is a privileged structure frequently found in biologically active compounds, leading to a wide range of pharmacological effects. This document delves into their mechanisms of action, receptor binding affinities, and physiological effects, with a focus on quantitative data and detailed experimental methodologies.

Core Biological Activities and Mechanisms of Action

Benzylpiperazine derivatives exhibit a broad spectrum of biological activities, primarily acting as central nervous system (CNS) stimulants with effects similar to amphetamines, albeit with lower potency.[1][2] Their primary mechanism involves the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[3][4]

1.1. Monoamine Release and Reuptake Inhibition

Many BZP derivatives function by enhancing the release of catecholamines, particularly dopamine and norepinephrine, from sympathetic nerve terminals. This leads to increased intrasynaptic concentrations of these neurotransmitters and subsequent activation of postsynaptic adrenergic and dopaminergic receptors.[3][5] For instance, 1-benzylpiperazine (BZP) itself has a pronounced effect on the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), promoting the release of these neurotransmitters.[6][7]

1.2. Receptor Agonism and Antagonism

Beyond their effects on monoamine transporters, BZP derivatives can directly interact with various receptors. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) acts as a direct serotonin agonist.[3][4] BZP also demonstrates antagonist activity at the α2-adrenoreceptor, which inhibits negative feedback and further increases norepinephrine release.[6] Furthermore, some derivatives exhibit high affinity for sigma-1 (σ1) receptors, acting as antagonists, which has implications for their potential therapeutic use in pain management.[8][9]

1.3. Enzyme Inhibition

Certain benzylpiperazine derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[3][10][11] This can lead to significant drug-drug interactions, affecting the metabolism of other therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional potencies of various benzylpiperazine derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Receptor Binding Affinities (Ki) of Benzylpiperazine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity Ratio (Ki σ2/Ki σ1) |

| Haloperidol (Reference) | - | - | - |

| Compound 8 (Lead) | - | - | 432 |

| Compound 15 | 1.6 | - | 886 |

| Compound 24 | - | - | 423 |

Data extracted from a study on novel benzylpiperazine derivatives as σ1 receptor ligands.[8]

Table 2: Functional Potency (EC50) of 1-Benzylpiperazine (BZP) for Monoamine Transporters

| Transporter | EC50 for Release [nM] |

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

This data highlights BZP's higher potency for DAT and NET compared to SERT.[6]

Table 3: Binding Affinities (Ki) of Benzylpiperazine Derivatives for Bcl-2 Family Proteins

| Compound | Ki (Mcl-1) [μM] | Ki (Bcl-2) | Ki (Bcl-xL) |

| Most Potent Selective Compound | 0.18 | No detectable binding | No detectable binding |

A study on de novo designed benzylpiperazine derivatives identified compounds with high selectivity for the anti-apoptotic protein Mcl-1.[12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of benzylpiperazine derivatives.

3.1. Radioligand Binding Assays for Sigma Receptors

This protocol is used to determine the binding affinity of compounds for sigma-1 and sigma-2 receptors.

Materials:

-

[3H]-pentazocine (for σ1)

-

[3H]-DTG (for σ2)

-

Haloperidol (for non-specific binding determination)

-

Test compounds (benzylpiperazine derivatives)

-

Receptor source (e.g., membrane preparations from guinea pig brain)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, radioligand ([3H]-pentazocine or [3H]-DTG), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Add the receptor source to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).[8][9]

3.2. General Procedure for Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives

This outlines a common synthetic route for a class of benzylpiperazine derivatives.

Materials:

-

Appropriate carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

1-(4-methoxybenzyl)piperazine

-

Dry Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

To a stirred solution of the appropriate carboxylic acid (1.0 equivalent) in dry DCM, add CDI (1.0 equivalent) at room temperature.

-

Once gas evolution ceases, add the resulting mixture dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equivalents) in dry DCM at 0°C under a nitrogen atmosphere.

-

Allow the reaction to proceed for 30 minutes at 0°C and then for 1-2 hours at room temperature.

-

Wash the reaction mixture with 10% aqueous NaCl solution and then with water.

-

Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography) to obtain the desired derivative.[8]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of benzylpiperazine derivatives.

Caption: Mechanism of action of a typical BZP derivative at the synapse.

Caption: Workflow for a radioligand binding assay.

Caption: Overview of the biological activities of benzylpiperazine derivatives.

References

- 1. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 'Party pill' drugs--BZP and TFMPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Moiety: A Cornerstone in the Architecture of CNS-Active Compounds

An In-depth Technical Guide for Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in the design of centrally active therapeutic agents.[1][2][3] Its remarkable versatility and favorable physicochemical properties have cemented its role in a vast array of drugs targeting a spectrum of neurological and psychiatric disorders, including depression, anxiety, psychosis, and neurodegenerative diseases.[1][4][5] This technical guide delves into the multifaceted role of the piperazine moiety in CNS-active compounds, offering a comprehensive overview of its structure-activity relationships, impact on pharmacological activity, and its application in modern drug discovery.

Physicochemical Properties and CNS Penetration

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. The piperazine moiety often imparts favorable physicochemical properties that facilitate this penetration.[6][7] Its basic nature allows for the formation of salts, which can enhance solubility, while the overall lipophilicity of the molecule can be fine-tuned through substitutions on the piperazine ring and its appendages.[1][8] Key properties of piperazine-containing compounds optimized for CNS penetration typically include a molecular weight under 500 Da, a polar surface area (PSA) of less than 90 Ų, and a calculated logP (cLogP) between 2 and 5.[9]

A Versatile Scaffold for Diverse CNS Targets

The true strength of the piperazine scaffold lies in its adaptability. The two nitrogen atoms provide key points for chemical modification, allowing for the introduction of various substituents that can modulate the compound's affinity and selectivity for a wide range of CNS targets.[2][8] This has led to the development of piperazine-containing drugs that interact with crucial neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.[2][4][10]

Serotonin Receptor Modulators

The piperazine moiety is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and other drugs that modulate serotonin (5-HT) receptors.[11][12] Arylpiperazine derivatives, in particular, have been extensively studied for their interactions with various 5-HT receptor subtypes. For instance, compounds containing a 1-arylpiperazine moiety often exhibit high affinity for 5-HT1A and 5-HT2A receptors.[5][13] The nature of the aryl group and the length and composition of the linker connecting it to the piperazine ring are critical determinants of receptor affinity and functional activity.[13][14]

Dopamine Receptor Ligands

Piperazine derivatives also play a significant role as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of psychosis and Parkinson's disease.[15][16][17] The N-phenylpiperazine scaffold is a well-established pharmacophore for D2/D3 receptor ligands.[17] Subtle modifications to the phenyl ring and the other nitrogen substituent can lead to compounds with high affinity and selectivity for either the D2 or D3 receptor, and can also modulate their functional activity as agonists, partial agonists, or antagonists.[17][18]

GABA Receptor Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, is another important target for piperazine-containing compounds.[10][19] Certain piperazine derivatives have been shown to act as antagonists or modulators of GABAA receptors.[10][19] This activity can contribute to the overall pharmacological profile of a CNS drug, potentially influencing its sedative or anxiolytic properties.[20][21]

Structure-Activity Relationships (SAR)

The pharmacological activity of piperazine-containing CNS drugs is exquisitely sensitive to their chemical structure. Key SAR insights include:

-

Aryl Substituents: The nature and position of substituents on an aryl ring attached to one of the piperazine nitrogens significantly influence receptor binding affinity and selectivity. For example, in arylpiperazine-based 5-HT1A ligands, electron-withdrawing groups on the phenyl ring can enhance affinity.[13]

-

Linker Modifications: The length and flexibility of the linker connecting the piperazine moiety to other parts of the molecule are crucial. A linker of 2-4 carbon atoms is often optimal for bridging the piperazine core and another pharmacophoric element to achieve high affinity for serotonin receptors.[11]

-

N-Substituents: The substituent on the second nitrogen of the piperazine ring plays a vital role in defining the pharmacological profile. This position can be modified to introduce additional pharmacophoric features or to fine-tune physicochemical properties.[8][13]

Quantitative Data on Piperazine-Containing CNS Compounds

The following tables summarize quantitative data for representative piperazine derivatives, illustrating their affinity and activity at various CNS targets.

| Compound | Target(s) | Ki (nM) | Assay Type | Reference |

| Flibanserin | 5-HT1A, 5-HT2A | 1 (agonist), 49 (antagonist) | Radioligand Binding | [13] |

| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA Receptor | 46 (IC20) | Two-electrode voltage-clamp | [10] |

| LS-3-134 | D3 Dopamine Receptor | 0.17 | Radioligand Binding | [17] |

| WW-III-55 | D3 Dopamine Receptor | ~20 | Radioligand Binding | [17] |

| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | D3 Dopamine Receptor | 1.4 | Radioligand Binding | [17] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of CNS-active compounds. Below are outlines of key experimental protocols frequently employed in the study of piperazine derivatives.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp for Ion Channel Modulation

This technique is used to study the effect of compounds on ion channels, such as the GABAA receptor.[10]

-

Oocyte Preparation: Isolate oocytes from Xenopus laevis and inject them with cRNA encoding the subunits of the target ion channel.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Compound Application: Perfuse the oocyte with a solution containing a known concentration of the agonist (e.g., GABA) to evoke a current. Then, co-apply the agonist with the test compound.

-

Data Acquisition: Record the changes in the ion current in response to the test compound.

-

Data Analysis: Determine the effect of the compound on the agonist-evoked current (e.g., potentiation or inhibition) and calculate parameters such as EC₅₀ or IC₅₀.

Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[22]

-

Apparatus: A cylindrical container filled with water.

-

Procedure:

-

Pre-test session: On the first day, place the animal (mouse or rat) in the water for a set period (e.g., 15 minutes).

-

Test session: 24 hours later, administer the test compound or vehicle and place the animal back in the water for a shorter period (e.g., 6 minutes).

-

-

Measurement: Record the duration of immobility during the test session.

-

Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Visualizing Molecular Interactions and Pathways

Diagrams illustrating signaling pathways and experimental workflows can provide a clearer understanding of the complex biological processes involved.

Caption: Simplified signaling pathway of a piperazine-based SSRI and 5-HT1A agonist.

Caption: Workflow for screening piperazine derivatives for antidepressant activity.

Conclusion

The piperazine moiety continues to be a highly valuable and frequently utilized scaffold in the development of CNS-active compounds. Its favorable physicochemical properties, synthetic tractability, and ability to be tailored to a multitude of biological targets have secured its prominent place in medicinal chemistry. A thorough understanding of the structure-activity relationships and the intricate pharmacology of piperazine derivatives is paramount for the rational design of novel and improved therapeutics for a wide range of neurological and psychiatric disorders. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]

- 10. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library [air.unimi.it]

- 16. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]

- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 18. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Benzylpiperazin-1-yl)ethanamine as a pharmaceutical intermediate

An In-depth Technical Guide on Benzylpiperazine Derivatives as Pharmaceutical Intermediates

Introduction

The benzylpiperazine moiety is a significant pharmacophore in medicinal chemistry, forming the structural core of various therapeutic agents. While direct, in-depth technical data on 2-(4-benzylpiperazin-1-yl)ethanamine as a specific pharmaceutical intermediate is limited in publicly accessible literature, the broader class of N-substituted benzylpiperazine derivatives is pivotal in the synthesis of several commercially successful drugs. This guide will focus on the synthesis, chemical properties, and therapeutic applications of key pharmaceuticals derived from the benzylpiperazine scaffold, using the well-documented examples of Flunarizine and Lomerizine to illustrate the utility of this chemical class. These examples provide a practical framework for researchers, scientists, and drug development professionals working with related intermediates.

The synthesis of N-substituted benzylpiperazine derivatives is a cornerstone for the production of numerous pharmaceuticals. The general synthetic approach involves the reaction of piperazine with a suitable benzyl halide.

A common method for the preparation of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride. This can be followed by further substitution on the second nitrogen of the piperazine ring to introduce additional functional groups, leading to a diverse range of intermediates for drug synthesis.

Case Study 1: Flunarizine - A Calcium Channel Blocker

Flunarizine is a selective calcium channel blocker used for the prophylaxis of migraine, vertigo, and as an add-on therapy for epilepsy.[1][2] Its synthesis showcases the utility of the benzylpiperazine core.

Synthesis of Flunarizine

A reported synthesis of Flunarizine involves a multi-step process. A key intermediate is 1-[bis(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with cinnamyl bromide to yield Flunarizine. An alternative radiolabeling synthesis of [18F]flunarizine involves the alkylation of N-cinnamylpiperazine with 4-[18F]Fluoro-4'-fluorobenzhydryl chloride.[3][4]

Table 1: Key Data on Flunarizine Synthesis

| Parameter | Value | Reference |

| Starting Material | bis(4-fluorophenyl)methanone | |

| Key Intermediate | 1-[bis(4-fluorophenyl)methyl]piperazine | |

| Final Reaction | Alkylation with cinnamyl bromide | |

| Radiolabeling Yield ([18F]flunarizine) | 13% | [3][4][5] |

Experimental Protocol: A General Synthesis of Flunarizine

The following is a generalized protocol based on reported synthetic routes:

-

Reduction of bis(4-fluorophenyl)methanone: The starting ketone is reduced to bis(4-fluorophenyl)methanol using a suitable reducing agent like sodium borohydride in methanol.

-

Chlorination: The resulting alcohol is converted to 4,4'-(chloromethylene)bis(fluorobenzene) by reacting with hydrochloric acid.

-

Formation of the Piperazine Adduct: The chloro-derivative is reacted with piperazine in a suitable solvent like tetrahydrofuran (THF) with a base such as potassium carbonate to yield 1-[bis(4-fluorophenyl)methyl]piperazine.

-

Final Alkylation: The intermediate piperazine derivative is then reacted with cinnamyl bromide in a solvent like acetonitrile with potassium carbonate to afford Flunarizine.

Mechanism of Action of Flunarizine

Flunarizine is a selective calcium antagonist.[1] It inhibits the influx of extracellular calcium through cell membranes by blocking voltage-dependent calcium channels.[2][6][7] This action is particularly effective in preventing the excessive neuronal excitability that can trigger migraines.[8] In addition to its primary role as a calcium channel blocker, Flunarizine also exhibits antihistaminic, serotonin receptor blocking, and dopamine D2 blocking activities.[1][6] It has been theorized that its mechanism may also involve intracellular actions such as antagonizing calmodulin, a calcium-binding protein.[1]

Diagram 1: Simplified Synthesis Workflow for Flunarizine

References

- 1. Flunarizine - Wikipedia [en.wikipedia.org]

- 2. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Synthesis of [18F]flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 7. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. nbinno.com [nbinno.com]

The Versatility of the Piperazine Scaffold: A Technical Guide to its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate pharmacokinetic and pharmacodynamic profiles, have led to its incorporation into a wide array of clinically successful drugs.[1][2][3] This technical guide provides an in-depth exploration of the therapeutic applications of piperazine derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. The content herein is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, complete with quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways.

Central Nervous System (CNS) Applications

Piperazine derivatives have made a significant impact in the treatment of various CNS disorders, including psychosis, depression, and anxiety.[4][5] Their mechanism of action in this domain often involves interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[4][5]

Antipsychotic Activity

Clozapine , a cornerstone in the management of treatment-resistant schizophrenia, exemplifies the therapeutic potential of piperazine derivatives as antipsychotics.[6] Its complex pharmacology involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, among others.[6]

Table 1: Antipsychotic Piperazine Derivatives and their Receptor Binding Affinities (Ki, nM)

| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Clozapine | 128.7 ± 1.9 | 11.6 ± 1.3 | [7] |

| Compound 25 | 1.4 ± 0.16 | 8.0 ± 0.9 | [7] |

| Compound 26 | 2.6 ± 0.3 | 0.3 ± 0.03 | [7] |

Signaling Pathway: Clozapine's Antipsychotic Mechanism of Action

Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.

Antidepressant and Anxiolytic Activities

Piperazine derivatives such as vortioxetine and buspirone are utilized in the treatment of depression and anxiety, respectively.[4] Vortioxetine's multimodal action includes inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[3] Buspirone acts as a partial agonist at serotonin 5-HT1A receptors and also interacts with dopamine receptors.[8][9]

Table 2: Antidepressant and Anxiolytic Piperazine Derivatives and their Bioactivities

| Compound | Target | Activity | Value | Reference |

| Vortioxetine | SERT | Ki | 1.6 nM | [3] |

| 5-HT3 Receptor | Ki | 3.7 nM | [3] | |

| 5-HT1A Receptor | Ki | 15 nM | [3] | |

| Buspirone | 5-HT1A Receptor | - | Partial Agonist | [8][9] |

| D2 Receptor | - | Antagonist | [9] | |

| Compound 15a | SERT | IC50 | 14 nM | [10] |

| 5-HT1A Receptor | Ki | 12 nM | [10] | |

| 5-HT7 Receptor | Ki | 3.2 nM | [10] |

Signaling Pathway: Vortioxetine's Multimodal Antidepressant Action

References

- 1. benchchem.com [benchchem.com]

- 2. jneurosci.org [jneurosci.org]

- 3. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 4. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. What is the mechanism of Clozapine? [synapse.patsnap.com]

- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

- 10. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Benzylpiperazin-1-yl)ethanamine: A Technical Safety and Hazard Profile

For Researchers, Scientists, and Drug Development Professionals